(3R)-3-Amino-3-(3-methylpyridin-4-yl)propanamide
Description
(3R)-3-Amino-3-(3-methylpyridin-4-yl)propanamide (CAS: 1568074-74-7) is a chiral propanamide derivative featuring a 3-methylpyridin-4-yl substituent at the β-position of the amino-propanamide backbone. Its molecular formula is C₉H₁₃N₃O, with a molecular weight of 179.22 g/mol . The compound’s stereochemistry and pyridine substitution pattern distinguish it from simpler propanamide analogs.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-methylpyridin-4-yl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-6-5-12-3-2-7(6)8(10)4-9(11)13/h2-3,5,8H,4,10H2,1H3,(H2,11,13)/t8-/m1/s1 |
InChI Key |
VAYJCERTEILXTI-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=CN=C1)[C@@H](CC(=O)N)N |
Canonical SMILES |
CC1=C(C=CN=C1)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-methylpyridin-4-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyridine and suitable amine precursors.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and amination.
Final Product Formation: The intermediate is then subjected to further reactions, such as amidation, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3-methylpyridin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group and pyridine ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Research indicates that (3R)-3-Amino-3-(3-methylpyridin-4-yl)propanamide exhibits potential anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have demonstrated its capacity to reduce inflammation markers, suggesting its utility in developing anti-inflammatory drugs.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cells. Its mechanism involves the modulation of specific signaling pathways associated with cell survival and proliferation, making it a candidate for further investigation in cancer therapeutics.
Enzyme Inhibition
The compound has been studied for its ability to interact with various biological targets, including enzymes and receptors. It may exhibit enzyme inhibition properties that could be beneficial in therapeutic applications related to cancer and neurological disorders .
Biochemical Research
Ligand Development
this compound serves as a valuable ligand in biochemical assays. Its interactions with specific proteins can provide insights into enzyme mechanisms and cellular processes. For example, it has been used to study fatty acid amide hydrolase (FAAH), revealing details about binding modes and selectivity .
Mechanistic Studies
The compound's ability to modulate biological processes makes it an important tool for studying cellular signaling pathways. Researchers utilize it to understand how specific molecular interactions influence cellular responses, which can lead to the development of targeted therapies .
Material Science
Polymer Development
In materials science, this compound is explored for its potential in developing polymers with specific properties. Its unique structure allows it to participate in polymerization reactions, leading to materials that exhibit enhanced mechanical and thermal properties.
Data Table: Summary of Applications
Case Study 1: Anti-inflammatory Effects
A study demonstrated that this compound effectively reduced inflammation in animal models by inhibiting COX activity. The results indicated a significant decrease in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Mechanism
In another study focused on cancer cell lines, treatment with the compound resulted in increased apoptosis rates compared to untreated controls. The research highlighted the compound's ability to disrupt key survival pathways within cancer cells, indicating its promise as an anticancer agent.
Mechanism of Action
The mechanism by which (3R)-3-Amino-3-(3-methylpyridin-4-yl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with (3R)-3-Amino-3-(3-methylpyridin-4-yl)propanamide, such as propanamide backbones, pyridine rings, or chiral centers:
Key Observations:
- Backbone Variations: The target compound’s propanamide group differentiates it from the carboxylic acid in (R)-2-Amino-3-(pyridin-3-yl)propanoic acid .
- Pyridine Substitution: The 3-methylpyridin-4-yl group in the target compound contrasts with pyridin-3-yl substituents in other analogs (e.g., ).
- Complexity and Functionalization : The compound from incorporates trifluoromethyl groups and a pyrrolidine ring, increasing hydrophobicity and conformational rigidity compared to the simpler target molecule .
Biological Activity
(3R)-3-Amino-3-(3-methylpyridin-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by recent research findings and data.
Molecular Structure : The compound is characterized by an amino group, a propanamide moiety, and a 3-methylpyridine ring. Its molecular formula is C_9H_{12}N_2O, with a molecular weight of approximately 164.20 g/mol.
Synthesis Methods : The synthesis typically involves starting materials like 3-methylpyridine and various amine precursors. Key steps include:
- Formation of Intermediate : Through alkylation and amination reactions.
- Final Product Formation : Involves amidation processes to yield the final product, often optimized in industrial settings for high yield and purity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been noted for its potential in:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
- Receptor Modulation : It can bind to receptors, influencing their activity and downstream signaling processes .
Pharmacological Applications
Recent studies have indicated that this compound exhibits promising pharmacological properties:
- Anti-inflammatory Effects : Research suggests it may inhibit fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids, potentially leading to anti-inflammatory effects .
- Anticancer Activity : Investigations into its structural analogs have shown that compounds with similar moieties can inhibit epidermal growth factor receptor (EGFR) activity, indicating potential applications in cancer therapeutics .
Research Findings
A summary of key studies related to the biological activity of this compound is presented below:
Case Studies
- FAAH Inhibition Study : A study conducted on various derivatives indicated that specific modifications to the pyridine ring could enhance inhibitory potency against FAAH, presenting a pathway for developing analgesics .
- EGFR Inhibition Research : Synthesis and biological evaluation of new compounds containing the 3-amino side chain showed irreversible inhibition of EGFR, highlighting the compound's potential in targeting cancer cells effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
